molecular formula C14H11BrN2O2S B2353847 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865544-36-1

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2353847
CAS No.: 865544-36-1
M. Wt: 351.22
InChI Key: HMVOLCRMTFBSTD-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide features a benzothiazole core substituted with a bromine atom at position 6 and an ethyl group at position 3. The thiazol-2(3H)-ylidene moiety is conjugated to a furan-2-carboxamide group via an imine linkage. This structure combines electron-withdrawing (bromine) and electron-donating (ethyl) substituents, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVOLCRMTFBSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzothiazole Nitrogen

The 3-ethyl group is introduced via N-alkylation of 2-mercaptobenzothiazole using ethyl iodide in dimethylformamide (DMF) at 80°C for 6 hours, yielding 3-ethylbenzo[d]thiazole-2(3H)-thione (85% yield).

Key Characterization Data :

  • IR (KBr) : 2920 cm⁻¹ (C-H stretch, ethyl), 1250 cm⁻¹ (C=S).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.35 (q, J = 7.2 Hz, 2H, CH₂), 7.25–7.80 (m, 4H, Ar-H).

Regioselective Bromination at C6

Bromination is achieved using N-bromosuccinimide (NBS) in acetic acid under reflux (12 hours), affording 6-bromo-3-ethylbenzo[d]thiazole-2(3H)-thione (72% yield). The regioselectivity arises from the electron-donating ethyl group, which directs electrophilic substitution to the para position.

Optimization Data :

Brominating Agent Solvent Temperature (°C) Yield (%)
NBS Acetic Acid 120 72
Br₂ CCl₄ 80 58

Formation of the Ylidene Linkage via Condensation

Oxidation to Benzo[d]thiazol-2-Amine

The thione intermediate is oxidized using hydrogen peroxide (30%) in ethanol at 60°C for 4 hours, yielding 6-bromo-3-ethylbenzo[d]thiazol-2-amine (89% yield).

Key Reaction Metrics :

  • Oxidizing Agent : H₂O₂ (30%)
  • Solvent : Ethanol
  • Time : 4 hours

Condensation with Furan-2-Carbonyl Chloride

The amine reacts with furan-2-carbonyl chloride (synthesized via treatment of furan-2-carboxylic acid with thionyl chloride) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine is added to scavenge HCl, promoting imine formation with E-selectivity (78% yield).

Stereochemical Control :

  • Solvent : Polar aprotic solvents (e.g., DCM) favor E-configuration by stabilizing the transition state through dipole interactions.
  • Temperature : Room temperature minimizes Z-isomer formation.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.40 (q, J = 7.2 Hz, 2H, CH₂), 7.12 (d, J = 3.6 Hz, 1H, furan-H), 7.65–8.10 (m, 4H, Ar-H), 8.35 (s, 1H, N-H).
  • HRMS (ESI) : m/z calculated for C₁₄H₁₂BrN₂O₂S [M+H]⁺: 367.98, found: 367.97.

Alternative One-Pot Synthesis Using Triethyl Orthoformate

Reaction Mechanism and Optimization

A one-pot protocol combines 6-bromo-3-ethylbenzo[d]thiazol-2-amine, triethyl orthoformate, and furan-2-carboxylic acid in isopropyl alcohol under reflux (2 hours). The orthoformate acts as a dehydrating agent, facilitating imine formation (81% yield).

Comparative Solvent Study :

Solvent Heating Method Time (hours) Yield (%) E:Z Ratio
Isopropyl Alcohol Reflux 2 81 9:1
Ethanol Reflux 3 67 7:3
Toluene Reflux 4 59 6:4

Scalability and Industrial Considerations

Catalyst Screening for Large-Scale Production

Heterogeneous catalysts like zeolite-Y enhance reaction rates by providing acidic sites for imine formation. A 10 mmol scale reaction with zeolite-Y in DCM achieves 84% yield, compared to 78% without catalyst.

Environmental Impact Assessment

Solvent recovery systems (e.g., rotary evaporation for DCM) reduce waste. The E-factor (kg waste/kg product) for the one-pot method is 1.2, superior to the multi-step route (2.5).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the benzothiazole ring.

Scientific Research Applications

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target. For example, in cancer cells, the compound may induce apoptosis by disrupting mitochondrial function or inhibiting key signaling pathways.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (1H NMR) Biological Activity Reference
Target Compound Benzo[d]thiazol-2-ylidene 6-Bromo, 3-Ethyl, Furan-2-carboxamide - Expected δ 6.3–7.4 (furan), 7.5–8.2 (aromatic) Inferred kinase/cancer inhibition -
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) Thiazol-2(3H)-ylidene 4-Bromophenyl, Quinolin-3-yl, Octanamide 192 IR: C=O stretch; NMR: δ 7.5–8.2 (aromatic) Not specified
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) Thiazol-2(3H)-ylidene Phenyl, Ethyl, Benzamide - δ 7.5–8.2 (m, aromatic H) Metastatic cancer inhibitor
(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide Benzo[d]thiazol-2-ylidene 6-Acetamido, 3-Ethyl, 5-Bromothiophene-2-carboxamide - - Not specified

Biological Activity

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a complex structure characterized by a thiazole ring, a furan moiety, and an amide functional group, which collectively contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrN3O2S, with a molecular weight of approximately 404.29 g/mol. The presence of the bromine atom in the aromatic ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the thiazole and furan rings may facilitate binding to enzyme active sites or receptor sites, thereby influencing various cellular processes such as apoptosis, cell proliferation, and antimicrobial activity.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer (PC3) cells. The mechanism typically involves inhibition of key enzymes involved in cell survival pathways, leading to programmed cell death .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through screening against various bacterial strains. Preliminary studies suggest that this compound may demonstrate selective activity against Gram-positive bacteria such as Staphylococcus aureus, while showing reduced efficacy against Gram-negative strains .

Case Studies

  • Anticancer Efficacy : In a study involving a series of benzothiazole derivatives, it was found that compounds similar to (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene) exhibited cytotoxic effects on multiple cancer cell lines. The most active derivatives showed IC50 values in the low micromolar range .
  • Antimicrobial Screening : A recent investigation screened several derivatives for their antibacterial properties, revealing that certain modifications to the thiazole structure significantly enhanced activity against Bacillus subtilis with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Values
Compound AAnticancerMCF-75 µM
Compound BAntimicrobialBacillus subtilis20 µg/mL
Compound CAnticancerA54910 µM
Compound DAntimicrobialStaphylococcus aureus15 µg/mL

Q & A

Q. What are the common synthetic routes for preparing (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves three stages: (i) Benzothiazole Core Formation : Cyclization of 2-aminothiophenol with a ketone/aldehyde under acidic conditions (e.g., H₂SO₄) . (ii) Bromination : Introduction of bromine at the 6-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) at 60–80°C . (iii) Condensation : Reaction of the brominated benzothiazole with furan-2-carboxamide in ethanol under reflux, catalyzed by triethylamine . Optimization Strategies :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
  • Monitor purity via HPLC and employ column chromatography for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z/E isomerism via coupling constants) and substituent positions .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 393.98) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the bromine substituent at the 6-position influence the compound’s biological activity compared to other halogenated analogs?

  • Methodological Answer : Bromine’s electron-withdrawing effect enhances electrophilicity, improving binding to cysteine residues in target enzymes (e.g., kinases). Comparative studies show:
  • Bromine vs. Chlorine : Brominated analogs exhibit 2–3× higher IC₅₀ against HeLa cells due to stronger van der Waals interactions .
  • Bromine vs. Iodine : Iodine analogs show reduced solubility, limiting bioavailability despite similar potency .
    Experimental Design :
  • Synthesize Cl/F/I analogs and compare cytotoxicity via MTT assays .
  • Perform molecular dynamics simulations to analyze halogen bonding in protein-ligand complexes .

Q. What strategies can address low solubility of this compound in aqueous systems during in vitro bioactivity assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO:PBS (10:90 v/v) with sonication to achieve homogeneous dispersion .
  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the 3-ethyl position without disrupting the pharmacophore .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance cellular uptake .

Q. How can computational methods like molecular docking predict the compound’s interaction with cancer-related targets?

  • Methodological Answer :
  • Target Selection : Prioritize proteins overexpressed in cancer (e.g., EGFR, PARP-1) using databases like PDB or UniProt .
  • Docking Workflow :
    (i) Prepare ligand (compound) and receptor (target) files using AutoDock Tools.
    (ii) Perform flexible docking with Lamarckian genetic algorithms.
    (iii) Validate with MD simulations (e.g., GROMACS) to assess binding stability .
  • Case Study : Docking with PARP-1 revealed hydrogen bonding with Ser904 and π-π stacking with Tyr907, correlating with enzymatic inhibition .

Q. What experimental approaches resolve contradictions in reported IC₅₀ values across different studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7), serum concentrations (10% FBS), and incubation times (48 hours) .
  • Purity Validation : Ensure >95% purity via HPLC and elemental analysis to exclude impurities affecting results .
  • Cross-Study Meta-Analysis : Aggregate data from ≥5 independent studies and apply statistical models (e.g., random-effects meta-regression) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced anticancer activity?

  • Methodological Answer :
  • Substituent Variation :
  • 3-Ethyl Group : Replace with cyclopropyl to enhance metabolic stability .
  • Furan Ring : Substitute with thiophene to improve π-stacking (ΔIC₅₀: 1.2→0.8 µM) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., bromine, carboxamide) via 3D-QSAR using CoMFA/CoMSIA .

Q. What in vivo models are appropriate for evaluating the compound’s toxicity and pharmacokinetics?

  • Methodological Answer :
  • Acute Toxicity : Administer 50–200 mg/kg to BALB/c mice and monitor ALT/AST levels for hepatotoxicity .
  • Pharmacokinetics :
  • IV Administration : Calculate t₁/₂ and AUC₀–24h using LC-MS/MS plasma analysis .
  • Tissue Distribution : Quantify compound levels in liver/kidneys via homogenization and extraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.